

# 4-Methoxybenzylamine-d3: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: 4-Methoxybenzylamine-d3

Cat. No.: B12411704

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For researchers, scientists, and drug development professionals, **4-Methoxybenzylamine-d3** serves as a critical tool, primarily utilized as a stable isotope-labeled internal standard in bioanalytical studies. Its structural similarity and mass difference from its non-deuterated counterpart, 4-Methoxybenzylamine, allow for precise quantification in complex biological matrices.

This technical guide provides a comprehensive overview of the chemical properties of **4-Methoxybenzylamine-d3**, including its synthesis, analytical data, and a detailed experimental protocol for its application in a validated bioanalytical method.

## Core Chemical Properties

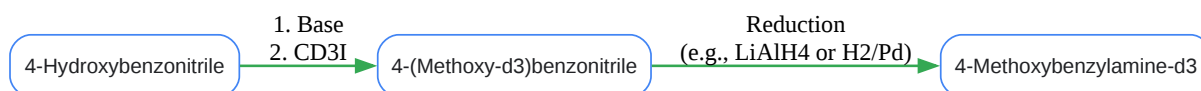
**4-Methoxybenzylamine-d3** is a deuterated analog of 4-Methoxybenzylamine, where three hydrogen atoms on the methoxy group have been replaced with deuterium. This isotopic substitution results in a molecular weight increase of approximately 3 Da, which is readily distinguishable by mass spectrometry.

Property	Value	Reference
Chemical Name	(4-(Methoxy-d3)phenyl)methanamine	N/A
CAS Number	2289707-21-5	N/A
Molecular Formula	C <sub>8</sub> H <sub>8</sub> D <sub>3</sub> NO	N/A
Molecular Weight	140.20 g/mol	N/A
Isotopic Purity	Typically ≥98%	N/A
Appearance	Clear colorless to pale yellowish liquid	[1]
Boiling Point	236-237 °C (for non-deuterated)	[2][3]
Density	1.05 g/mL at 25 °C (for non-deuterated)	[2]
Refractive Index	n <sub>20</sub> /D 1.546 (lit.) (for non-deuterated)	
Solubility	Highly soluble in water	[3]

## Synthesis and Characterization

The synthesis of **4-Methoxybenzylamine-d3** typically involves the use of a deuterated methylating agent to introduce the trideuteromethoxy group onto a suitable precursor. A common synthetic route starts from 4-hydroxybenzonitrile, which is first deuteromethylated and then reduced to the corresponding benzylamine.

## Illustrative Synthetic Pathway



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Caption: A general synthetic scheme for **4-Methoxybenzylamine-d3**.

## Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy: The  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra of **4-Methoxybenzylamine-d3** are similar to those of the non-deuterated compound, with the key difference being the absence of the methoxy proton signal in the  $^1\text{H}$  NMR spectrum and a characteristic triplet (due to C-D coupling) for the methoxy carbon in the  $^{13}\text{C}$  NMR spectrum.

- $^1\text{H}$  NMR (DMSO- $d_6$ , 400 MHz):  $\delta$  7.24 (d,  $J=8.0$  Hz, 2H), 6.86 (d,  $J=8.0$  Hz, 2H), 3.65 (s, 2H), 1.68 (brs, 2H).[\[4\]](#)
- $^{13}\text{C}$  NMR (DMSO- $d_6$ , 100 MHz):  $\delta$  158.25, 136.82, 128.56, 113.91, 55.41 (t,  $J\approx 22$  Hz), 45.60.[\[4\]](#)

Mass Spectrometry (MS): The mass spectrum of **4-Methoxybenzylamine-d3** will show a molecular ion peak ( $M^+$ ) at  $m/z$  140. The fragmentation pattern will be similar to the non-deuterated compound, with key fragments showing a +3 Da shift if they contain the deuterated methoxy group.

## Experimental Protocol: Bioanalytical Method for Analyte Quantification using LC-MS/MS

This section details a representative experimental protocol for the quantification of a hypothetical analyte in human plasma using **4-Methoxybenzylamine-d3** as an internal standard (IS). This method is based on established principles of bioanalytical method validation.[\[5\]](#)[\[6\]](#)

## Materials and Reagents

- Blank human plasma (with appropriate anticoagulant)
- Analyte reference standard
- **4-Methoxybenzylamine-d3** (Internal Standard)
- Acetonitrile (ACN), HPLC grade

- Methanol (MeOH), HPLC grade
- Formic acid (FA), LC-MS grade
- Deionized water

## Preparation of Solutions

- Analyte Stock Solution: Prepare a 1 mg/mL stock solution of the analyte in methanol.
- Internal Standard Stock Solution: Prepare a 1 mg/mL stock solution of **4-Methoxybenzylamine-d3** in methanol.
- Working Solutions: Prepare serial dilutions of the analyte stock solution in 50% methanol to create calibration standards and quality control (QC) samples.
- Internal Standard Working Solution: Prepare a 100 ng/mL working solution of **4-Methoxybenzylamine-d3** in 50% methanol.

## Sample Preparation (Protein Precipitation)

- To 100  $\mu$ L of plasma sample (calibration standard, QC, or unknown), add 25  $\mu$ L of the internal standard working solution (100 ng/mL).
- Vortex for 10 seconds.
- Add 300  $\mu$ L of acetonitrile to precipitate plasma proteins.
- Vortex for 1 minute.
- Centrifuge at 10,000 rpm for 10 minutes.
- Transfer the supernatant to a clean tube.
- Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
- Reconstitute the residue in 100  $\mu$ L of the mobile phase.

## LC-MS/MS Conditions

- LC System: A suitable UHPLC or HPLC system.
- Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8  $\mu$ m).
- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: 0.1% Formic acid in acetonitrile.
- Gradient: A suitable gradient to achieve separation of the analyte and internal standard.
- Flow Rate: 0.4 mL/min.
- Injection Volume: 5  $\mu$ L.
- Mass Spectrometer: A triple quadrupole mass spectrometer.
- Ionization Mode: Electrospray Ionization (ESI), Positive.
- MRM Transitions:
  - Analyte: To be determined based on the specific analyte.
  - **4-Methoxybenzylamine-d3**: Precursor ion (Q1): m/z 141.1 → Product ion (Q3): m/z 124.1 (loss of  $\text{NH}_3$ ) and/or m/z 94.1 (loss of  $\text{CH}_2\text{NH}_2$ ).

## Method Validation

The bioanalytical method should be fully validated according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters include:

- Selectivity and Specificity
- Linearity and Range
- Accuracy and Precision
- Matrix Effect
- Recovery

- Stability (freeze-thaw, short-term, long-term, and post-preparative)

## Data Analysis

The concentration of the analyte in the samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this ratio to the calibration curve.

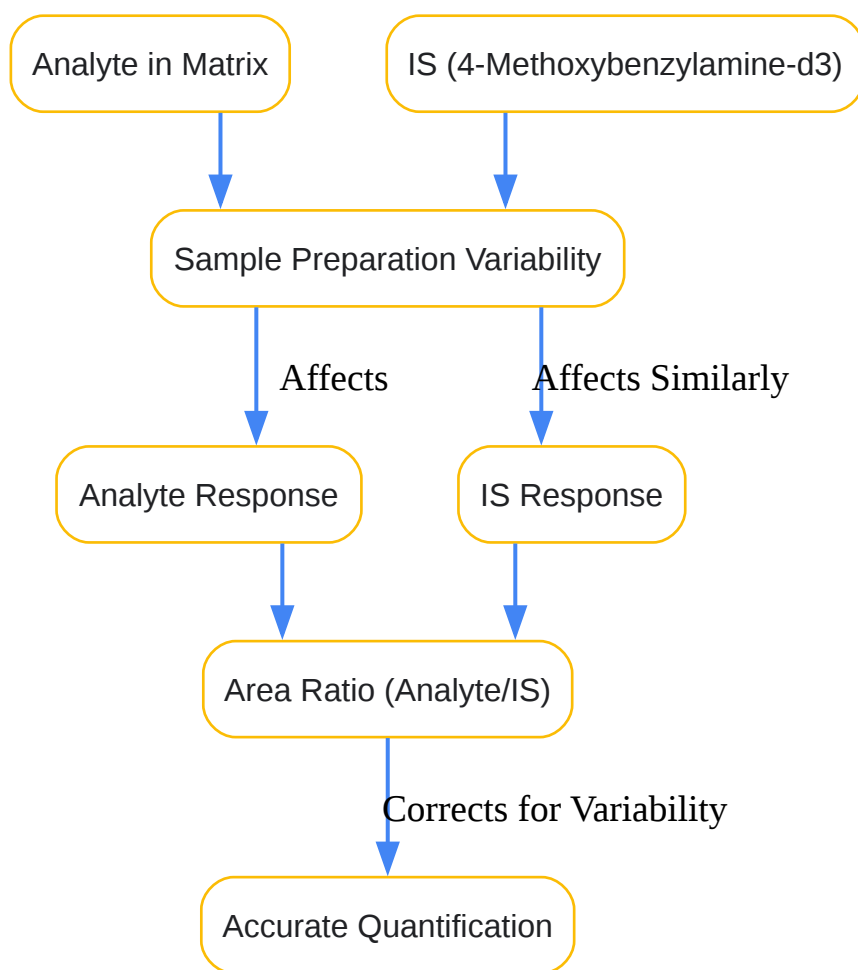
## Workflow and Logical Relationships

The following diagrams illustrate the overall workflow of a bioanalytical study and the logical relationship of using an internal standard.



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Caption: A typical workflow for a bioanalytical assay.



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Caption: The logical basis for using an internal standard.

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